molecular formula C18H13N3O3S B5172051 N-1,3-benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-1,3-benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B5172051
M. Wt: 351.4 g/mol
InChI Key: ULXHINOEZKZYNA-UHFFFAOYSA-N
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Description

Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Chemical Reactions Analysis

The synthesized compounds were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS .

Scientific Research Applications

Antibacterial Applications

The compound has been synthesized and evaluated for its antibacterial properties . Certain derivatives of the compound exhibited promising activity against Staphylococcus aureus, a common cause of bacterial infections .

Antitubercular Applications

Benzothiazole-based compounds, which include this compound, have been synthesized and evaluated for their antitubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and some showed better inhibition potency against M. tuberculosis .

Ecosystem Research Applications

While not directly related to the compound, the identifier “Oprea1_400057” is associated with the Operational Potential of Ecosystem Research Applications (OPERAs) project . This project aims to improve understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Drug-likeness Research

The compound’s drug-likeness properties could be of interest in pharmaceutical research. Drug-likeness is a qualitative property of chemicals that indicates how likely a substance is to become an orally active drug in humans .

Fibroblast Growth Factor Antagonist

Benzothiazole derivatives, including this compound, have potential applications as fibroblast growth factor antagonists . This could have implications in the treatment of diseases where fibroblast growth factors play a role, such as certain types of cancer .

Autotaxin Inhibitor

The compound could potentially act as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in several diseases, including cancer and chronic inflammatory diseases .

Mechanism of Action

The activity contributions due to structural and substituent effects were determined using sequential regression procedure . The antimicrobial assay data show that the synthesized compounds are found to manifest profound antimicrobial activity .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-15(20-18-19-13-7-3-4-8-14(13)25-18)9-10-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXHINOEZKZYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

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